N-甲氧基-N-甲基烟酰胺

描述

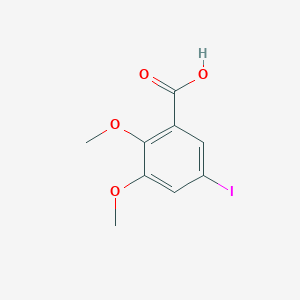

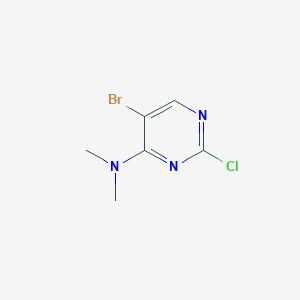

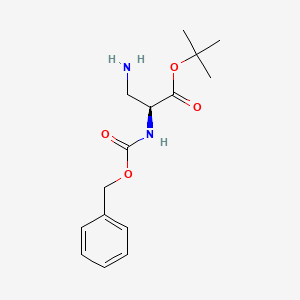

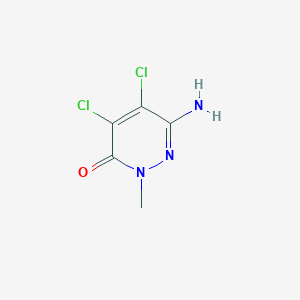

N-Methoxy-N-methylnicotinamide is a compound related to the metabolism of nicotinic acid and nicotinamide. It is a derivative of nicotinamide, which is a form of vitamin B3, and plays a role in various metabolic processes. The compound has been studied for its potential as a fluorimetric probe, its involvement in biosynthetic pathways, and its interactions with renal cation transporters .

Synthesis Analysis

The synthesis of related compounds such as N-methoxy-N-methylcyanoformamide has been reported, which is prepared from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole. This reagent is used for the one-pot preparation of β-carbonyl Weinreb amides and unsymmetrical ketones from various organometallic species . Additionally, the synthesis of methyl 2-amino-6-methoxynicotinate, a related compound, involves microwave-induced regioselective methoxylation and esterification, followed by reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions .

Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methylnicotinamide is not directly discussed in the provided papers. However, the structure of related compounds such as N1-methyl-4-pyridone-3-carboxamide, which is synthesized from N1-methylnicotinamide, indicates that these compounds are derivatives of the pyridine ring, which is a common structure in vitamin B3 metabolites .

Chemical Reactions Analysis

N1-Methylnicotinamide, a closely related compound, undergoes oxidation catalyzed by a soluble enzyme system present in the liver. The oxygen introduced into the 4-position of the substrate is derived from H2O and not from O2 . The electrochemical behavior of N-methylnicotinamide in acidic media involves the reversible transfer of one electron and two H+ ions followed by an irreversible one-electron transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methoxy-N-methylnicotinamide are not explicitly detailed in the provided papers. However, the fluorescence properties of N1-methylnicotinamide have been studied, and a modified procedure has been devised using methyl ethyl ketone for the production of fluorescence, which can differentiate it from other compounds . The validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide indicates its presence in biological fluids and its role as a marker of renal cationic transport and plasma flow .

Relevant Case Studies

N1-Methylnicotinamide has been proposed as an in vivo probe for drug interactions involving renal cation transporters, as demonstrated in a study with the inhibitor pyrimethamine and further supported by data on the metformin–trimethoprim interaction . Additionally, 1-methylnicotinamide has been shown to stimulate DNA synthesis and proliferation of rat liver cells in culture, suggesting a physiological role in cell growth .

科学研究应用

肾转运活性:N1-甲基烟酰胺(1-NMN)已被研究作为肾转运活性(特别是对于有机阳离子转运蛋白 2 (OCT2) 和多药和毒素外排蛋白 1 和 2-K (MATE1 和 MATE2-K))的内源性探针。该化合物用于了解患者的肾脏分泌过程,尤其是在怀孕期间 (Bergagnini-Kolev 等人,2017 年)。

癌症研究:烟酰胺 N-甲基转移酶 (NNMT) 在各种癌症中过表达会导致 1-甲基烟酰胺的产生,从而影响癌细胞的甲基化电位和表观遗传状态。这一发现将代谢酶与癌细胞甲基化格局的变化联系起来 (Ulanovskaya 等人,2013 年)。

心血管和内皮功能:发现 N1-甲基烟酰胺 (MNA+) 通过增强一氧化氮 (NO) 的生物利用度和减少氧化应激来诱导人血管舒张,这可能与治疗高胆固醇血症和动脉粥样硬化等疾病有关 (Domagala 等人,2012 年)。

分子生物学和生物化学:N'-甲基烟酰胺氯化物已被研究其猝灭蛋白质中色氨酸残基固有荧光的能力。该特性用于研究蛋白质结构和功能 (Holmes 和 Robbins,1974 年)。

运动能力和糖尿病:1-甲基烟酰胺 (MNA) 被证明通过影响 NO 和前列环素 (PGI2) 依赖性反应来改善糖尿病小鼠的运动能力,表明其在控制糖尿病和相关心血管风险方面的潜在作用 (Przyborowski 等人,2015 年)。

电化学研究:已经探索了 N1-甲基烟酰胺在碱性和酸性溶液中的电还原,以了解其电化学行为,这在电分析化学等领域具有重要意义 (Galvín 和 Mellado,1989 年)。

安全和危害

N-Methoxy-N-methylnicotinamide can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

属性

IUPAC Name |

N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEZCMOHRDCFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441666 | |

| Record name | N-METHOXY-N-METHYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N-methylnicotinamide | |

CAS RN |

95091-91-1 | |

| Record name | N-Methoxy-N-methylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95091-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-METHOXY-N-METHYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)